molecular formula C16H10Cl3N3O2 B3002778 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate CAS No. 338419-26-4

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate

Cat. No. B3002778
CAS RN: 338419-26-4
M. Wt: 382.63
InChI Key: LBBCYPBBUXIPMQ-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and other non-carbon atoms . The 1,2,3-triazole ring is a regioisomer of 1,2,4-triazole and has two nitrogen atoms at adjacent positions. These compounds are known for their diverse biological activities .


Molecular Structure Analysis

The compound has a 1,2,3-triazole ring attached to a phenyl ring and a benzenecarboxylate group. The presence of these functional groups could influence the compound’s chemical behavior and interactions .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the 1,2,3-triazole ring and the chlorophenyl groups. Triazoles are known to participate in various chemical reactions, often serving as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the 1,2,3-triazole ring could contribute to its ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Characterization

  • Researchers Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized isostructural compounds related to 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl derivatives, providing insights into the molecular conformation and crystallization processes (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
  • Dong and Huo (2009) focused on the synthesis and crystal structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, through various spectroscopic techniques and X-ray diffraction crystallography (Dong & Huo, 2009).

Bioactivity Studies

  • A study by Jian (2003) investigated the bioactivity of a methyl 2 (1H 1,2,4 triazol 1 yl methyl) 1,3 dioxlan 2 yl] phenyl 2 chlorophenyl ether, demonstrating fungicidal activity and plant growth regulating properties (Jian, 2003).
  • Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds from 1,2,4-triazol-4-yl derivatives, investigating their inhibition effects on lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015).

Chemical Interaction and Properties Analysis

  • Ahmed et al. (2020) analyzed the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, providing insights into the molecular electrostatic potential and interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
  • Shuang-hu (2014) described the preparation and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, highlighting its synthesis process and confirming its structure through various diffraction methods (Shuang-hu, 2014).

Antibacterial Activity

  • Sun et al. (1999) synthesized 4-Aryl-1-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-carbonyl) thiosemicarbazides and related derivatives, evaluating their antibacterial activity (Sun et al., 1999).

Future Directions

The future research directions could involve exploring the biological activities of this compound, given the known activities of many triazole derivatives . Additionally, modifications could be made to the compound’s structure to enhance its properties or activities.

properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O2/c17-10-1-4-13(5-2-10)22-8-12(20-21-22)9-24-16(23)14-6-3-11(18)7-15(14)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBCYPBBUXIPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate

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